molecular formula C7H9ClO B8132956 (1S,4R)-3-chlorobicyclo[2.2.1]heptan-2-one

(1S,4R)-3-chlorobicyclo[2.2.1]heptan-2-one

Cat. No.: B8132956
M. Wt: 144.60 g/mol
InChI Key: PQRKEKMZLKKQOP-XSYQQOMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4R)-3-chlorobicyclo[2.2.1]heptan-2-one: is a chemical compound with the molecular formula C7H9ClO . It is a derivative of norbornanone, characterized by the presence of a chlorine atom at the third position of the bicyclic structure. This compound is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-chloro-2-norbornanone often employs large-scale hydration and chlorination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of sublimation inhibitors during the process helps in achieving higher yields by preventing the sublimation of intermediates .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-2-norbornanone is widely used as an intermediate in organic synthesis, particularly in the synthesis of complex bicyclic compounds. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, 3-chloro-2-norbornanone is used to study enzyme-catalyzed reactions and as a probe to investigate the mechanisms of enzyme inhibition .

Medicine: Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, 3-chloro-2-norbornanone is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of 3-chloro-2-norbornanone involves its interaction with various molecular targets, such as enzymes and receptors. The chlorine atom at the third position of the norbornanone ring enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2-norbornanone is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(1S,4R)-3-chlorobicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-6H,1-3H2/t4-,5+,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKEKMZLKKQOP-XSYQQOMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C(C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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